1-Nitropropan-1-ol
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Overview
Description
1-Nitropropan-1-ol is an organic compound with the molecular formula C3H7NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a propane backbone
Preparation Methods
1-Nitropropan-1-ol can be synthesized through several methods:
Nitration of Propanol: One common method involves the nitration of propanol using nitric acid. This reaction typically requires controlled conditions to ensure the selective formation of the nitro alcohol.
Industrial Production: Industrially, this compound can be produced by the vapor-phase nitration of propane.
Chemical Reactions Analysis
1-Nitropropan-1-ol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form nitropropanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 1-aminopropanol. This reaction typically involves the use of reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Decomposition: Under certain conditions, this compound can decompose to form toxic gases.
Scientific Research Applications
1-Nitropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitro compounds and as an intermediate in various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of nitro compounds on biological systems, including their potential as antimicrobial agents.
Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties.
Industry: The compound is used in the production of solvents, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1-nitropropan-1-ol involves its interaction with various molecular targets:
Nitro Group: The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Nitropropan-1-ol can be compared with other similar compounds, such as:
1-Nitropropane: Both compounds contain a nitro group, but 1-nitropropane lacks the hydroxyl group, making it less reactive in certain types of reactions.
2-Nitropropan-1-ol: This isomer has the nitro group attached to the second carbon, resulting in different chemical properties and reactivity.
Properties
CAS No. |
61878-54-4 |
---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
105.09 g/mol |
IUPAC Name |
1-nitropropan-1-ol |
InChI |
InChI=1S/C3H7NO3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3 |
InChI Key |
FRSSCXBIIPYXOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC([N+](=O)[O-])O |
Origin of Product |
United States |
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